molecular formula C9H8O3 B060989 3-Hydroxy-6-methylisobenzofuran-1(3H)-one CAS No. 177166-16-4

3-Hydroxy-6-methylisobenzofuran-1(3H)-one

Cat. No.: B060989
CAS No.: 177166-16-4
M. Wt: 164.16 g/mol
InChI Key: MMBMVWIMZJFMIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-6-methylisobenzofuran-1(3H)-one: is an organic compound belonging to the class of isobenzofuranones It is characterized by a hydroxyl group at the third position and a methyl group at the sixth position on the isobenzofuranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-6-methylisobenzofuran-1(3H)-one can be achieved through several methods:

    Cyclization of 2-(2-hydroxyphenyl)propanoic acid: This method involves the cyclization of 2-(2-hydroxyphenyl)propanoic acid under acidic conditions to form the isobenzofuranone ring.

    Oxidation of 6-methylisobenzofuran: This route involves the oxidation of 6-methylisobenzofuran using oxidizing agents such as potassium permanganate or chromium trioxide to introduce the hydroxyl group at the third position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-6-methylisobenzofuran-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens, alkyl groups, or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., thionyl chloride), alkylating agents (e.g., alkyl halides), or amination reagents (e.g., ammonia or amines).

Major Products

    Oxidation: Formation of 3-oxo-6-methylisobenzofuran-1(3H)-one or 3-carboxy-6-methylisobenzofuran-1(3H)-one.

    Reduction: Formation of 3-hydroxy-6-methylisobenzofuran or this compound.

    Substitution: Formation of 3-substituted-6-methylisobenzofuran-1(3H)-one derivatives.

Scientific Research Applications

3-Hydroxy-6-methylisobenzofuran-1(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-6-methylisobenzofuran-1(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets involved are subject to ongoing research and may vary depending on the specific context of its use.

Comparison with Similar Compounds

3-Hydroxy-6-methylisobenzofuran-1(3H)-one can be compared with other similar compounds such as:

    3-Hydroxyisobenzofuran-1(3H)-one: Lacks the methyl group at the sixth position, which may affect its reactivity and biological activity.

    6-Methylisobenzofuran-1(3H)-one: Lacks the hydroxyl group at the third position, which may influence its chemical properties and applications.

    3-Methoxy-6-methylisobenzofuran-1(3H)-one: Contains a methoxy group instead of a hydroxyl group, leading to different chemical and biological properties.

Properties

IUPAC Name

3-hydroxy-6-methyl-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-5-2-3-6-7(4-5)9(11)12-8(6)10/h2-4,8,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBMVWIMZJFMIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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